molecular formula C9H15N3O B13283184 (1H-Imidazol-2-ylmethyl)(oxolan-2-ylmethyl)amine

(1H-Imidazol-2-ylmethyl)(oxolan-2-ylmethyl)amine

Cat. No.: B13283184
M. Wt: 181.23 g/mol
InChI Key: GWHDKBFRBOBNAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Imidazol-2-ylmethyl)(oxolan-2-ylmethyl)amine typically involves the reaction of imidazole derivatives with oxolane derivatives under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the imidazole, followed by the addition of an oxolane derivative to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(1H-Imidazol-2-ylmethyl)(oxolan-2-ylmethyl)amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

(1H-Imidazol-2-ylmethyl)(oxolan-2-ylmethyl)amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of (1H-Imidazol-2-ylmethyl)(oxolan-2-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The oxolane ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the imidazole and oxolane rings in (1H-Imidazol-2-ylmethyl)(oxolan-2-ylmethyl)amine makes it unique compared to other similar compounds. This dual-ring structure can confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

N-(1H-imidazol-2-ylmethyl)-1-(oxolan-2-yl)methanamine

InChI

InChI=1S/C9H15N3O/c1-2-8(13-5-1)6-10-7-9-11-3-4-12-9/h3-4,8,10H,1-2,5-7H2,(H,11,12)

InChI Key

GWHDKBFRBOBNAJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNCC2=NC=CN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.